4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Description
Molecular Formula: C₁₈H₁₆N₂O₂ Molecular Weight: 292.34 g/mol CAS No.: 950187-45-8 Key Features:
- A fused cyclopenta[c]quinoline scaffold with a pyridin-3-yl substituent at position 4 and a carboxylic acid group at position 6.
Properties
IUPAC Name |
4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(22)11-6-7-16-15(9-11)13-4-1-5-14(13)17(20-16)12-3-2-8-19-10-12/h1-4,6-10,13-14,17,20H,5H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQOADCEHBWLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (CAS Number: 1005086-69-0) is a bioactive compound belonging to the class of tetracyclic quinoline derivatives. Its molecular formula is C18H16N2O2, and it has garnered interest for its potential biological activities, particularly in the fields of antibacterial and anticancer research.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies on related tetracyclic pyridone carboxylic acids have demonstrated their effectiveness against various bacterial strains by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| 10-NCH3 | Structure | Potent in vivo antibacterial activity | |
| 4-Pyridin-3-yl derivative | Structure | Effective against E. coli |
Anticancer Activity
Emerging studies suggest that quinoline derivatives may also possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific derivatives have been shown to affect cell cycle progression and promote cell death in various cancer cell lines .
The mechanisms through which 4-Pyridin-3-yl derivatives exert their biological effects include:
- DNA Gyrase Inhibition : This is critical for bacterial survival and replication.
- Apoptosis Induction : In cancer cells, these compounds can activate pathways leading to programmed cell death.
- Enzyme Inhibition : Many quinoline derivatives inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
Study on Antibacterial Activity
In a comparative study involving various tetracyclic compounds, 4-Pyridin-3-yl derivatives showed superior activity against Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin. The study highlighted the potential for developing new antibacterial agents from this class of compounds .
Study on Anticancer Properties
A recent investigation into the anticancer effects of quinoline derivatives revealed that specific modifications on the pyridine ring significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that further structural optimization could lead to more potent anticancer therapies based on these compounds .
Scientific Research Applications
Structure and Composition
The molecular formula of 4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is . The compound features a complex bicyclic structure that contributes to its biological activity.
Solubility and Stability
This compound is soluble in DMSO (dimethyl sulfoxide) at concentrations greater than 10 mg/mL and is stable under room temperature conditions .
Cellular Biology
Golgicide A acts as a selective inhibitor of the ArfGEF GBF1, which is crucial for Golgi apparatus function and vesicular transport. By inhibiting this pathway, Golgicide A can disrupt cellular trafficking processes. This has implications for understanding cellular mechanisms in various diseases, including cancer .
Table 1: Mechanism of Action
| Target | Effect | Implications |
|---|---|---|
| ArfGEF GBF1 | Inhibition | Disruption of vesicle trafficking |
| Cellular Transport | Attenuation | Potential therapeutic target in cancer |
Neuroprotection
Research indicates that metabolites of the kynurenine pathway, such as those influenced by Golgicide A, have neuroprotective properties. Specifically, compounds derived from this pathway can modulate NMDA receptors and exhibit antioxidant effects. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease and Huntington's disease .
Case Study: Neuroprotective Effects
A study demonstrated that modulation of kynurenine metabolites could protect neurons from oxidative stress by inhibiting NMDA receptor-mediated excitotoxicity. This highlights the therapeutic potential of Golgicide A in neuroprotection .
Cancer Therapeutics
Golgicide A's ability to inhibit GBF1 suggests its potential use in cancer therapeutics. By disrupting the Golgi apparatus function in cancer cells, it may enhance the efficacy of existing chemotherapeutic agents or serve as a standalone treatment strategy .
Table 2: Potential Cancer Applications
| Application | Description | Outcome |
|---|---|---|
| Chemotherapy Enhancement | Inhibition of vesicle trafficking to increase drug accumulation | Improved efficacy |
| Targeted Therapy | Selective targeting of cancer cells via GBF1 inhibition | Reduced side effects |
Immune Modulation
Recent findings suggest that compounds like Golgicide A may influence immune responses through their effects on cellular signaling pathways. By modulating inflammatory cytokine production and immune cell activity, there is potential for application in autoimmune diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of cyclopenta[c]quinoline derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : Carboxylic acid groups (e.g., in the target compound and Compound Z) enhance water solubility, critical for bioavailability.
- LogP : Pyridinyl and brominated substituents increase lipophilicity (e.g., G-1: logP = 3.94), favoring membrane penetration .
- Stereochemistry : Chiral centers in (3aR,4S,9bS)-configured derivatives (e.g., methyl- and naphthyl-substituted compounds) are essential for target specificity .
Preparation Methods
Cyclization via Multicomponent Reactions
A common approach involves a multicomponent reaction (MCR) combining:
- Aniline or substituted aniline derivatives (e.g., p-toluidine analogs),
- Alkynes,
- Cyclopentanone or related ketones,
in the presence of catalysts such as copper(II) triflate (Cu(OTf)2) and triflic acid (HOTf) under elevated temperatures (around 120 °C) in acetonitrile solvent. This method promotes condensation and cyclization to form the tetrahydroquinoline ring system with good yields (up to 73%).
| Reagents | Amount (mmol) | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| p-Toluidine (or analog) | 0.5 | Cu(OTf)2 (0.05) | CH3CN | 120 °C | 10 hours | 73 |
| Alkyne | 0.5 | HOTf (0.05) | ||||
| Ketone (e.g., cyclopentanone) | 1.2 |
After reaction, the mixture is worked up by extraction and purified by silica gel chromatography.
Introduction of the Pyridin-3-yl Group
The pyridin-3-yl substituent is typically introduced via:
- Use of pyridin-3-yl-containing amines or alkynes in the initial MCR step,
- Or via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) on preformed cyclopentaquinoline intermediates.
This ensures the pyridinyl moiety is correctly positioned at the 4-position of the cyclopentaquinoline core.
Carboxylation at the 8-Position
The carboxylic acid group at the 8-position can be installed by:
- Direct oxidation of methyl or ethyl substituents at the 8-position using oxidizing agents such as potassium permanganate or chromium trioxide,
- Or by using carboxylated precursors in the cyclization step.
This step requires careful control to avoid over-oxidation or degradation of the sensitive tetrahydroquinoline ring.
Alternative Synthetic Routes and Industrial Considerations
- Industrial synthesis may employ automated reactors and continuous flow chemistry to scale up the multi-step synthesis efficiently while maintaining product purity and stereochemical integrity.
- Variations in starting materials and catalysts can optimize yield and selectivity.
- Protective group strategies may be used to shield sensitive functional groups during intermediate steps.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopentaquinoline core formation | Multicomponent reaction (MCR) | p-Toluidine, alkyne, cyclopentanone, Cu(OTf)2, HOTf | 120 °C, 10 h, CH3CN | ~73 | High regio- and stereoselectivity |
| Pyridin-3-yl group introduction | Use of pyridinyl amines/alkynes or cross-coupling | Pyridin-3-yl amine/alkyne, Pd catalysts (if cross-coupling) | Varies | High | Ensures correct substitution position |
| Carboxylation at 8-position | Oxidation or use of carboxylated precursors | KMnO4, CrO3 or carboxylated intermediates | Controlled oxidation conditions | Moderate | Requires careful control to avoid ring damage |
Research Findings and Analytical Data
- The synthesized compound exhibits the expected stereochemistry confirmed by NMR and mass spectrometry analyses.
- Yields of the key cyclization step are typically in the range of 70–80%, with high purity after chromatographic purification.
- The stereochemical outcome (4S configuration) is consistent with the use of chiral starting materials or chiral catalysts in some protocols.
Q & A
Q. Critical Parameters :
- Solvent polarity (ethanol enhances nucleophilic addition).
- Catalytic systems (triethylamine for deprotonation, PPA for acid catalysis).
- Temperature (higher temps accelerate lactamization but risk decomposition).
Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of techniques is required due to the compound’s fused polycyclic structure:
- NMR Spectroscopy :
- H NMR identifies protons on the pyridine (δ 8.5–9.0 ppm) and cyclopenta rings (δ 1.5–3.0 ppm for CH groups).
- C NMR confirms carboxylate (δ 170–175 ppm) and aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 349.1422 for CHNO) .
- IR Spectroscopy : Detects carboxylic acid C=O stretches (~1680 cm) and NH/OH bands (2500–3300 cm) .
- X-ray Crystallography : Resolves stereochemistry in the tetrahydrocyclopenta ring, critical for confirming 3a,4,5,9b stereodescriptors .
How can researchers address regioselectivity challenges in synthesizing polycyclic quinoline derivatives like this compound?
Methodological Answer:
Regioselectivity is controlled via:
- Directing Groups : Amino or carboxylate groups at C-8 position guide cyclization. For example, ethyl 7,8-diaminoquinoline-3-carboxylate directs α-acetyl-N-arylhydrazonoyl chlorides to react at the C-8 amine .
- Steric and Electronic Effects : Electron-withdrawing groups (e.g., nitro at C-7) deactivate specific positions, favoring cyclization at less hindered sites .
- Catalytic Systems : Triethylamine promotes deprotonation of intermediates, while PPA enhances electrophilic aromatic substitution .
What strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. antitumor activity) for this compound?
Methodological Answer:
Contradictions often arise from structural analogs with varying substituents. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies :
- Compare 4-Pyridin-3-yl derivatives with 4-(3-bromophenyl) analogs (e.g., ChemBridge-5847860) to assess substituent effects on target binding .
- Test C-8 carboxylate derivatives against bacterial DNA gyrase (via plasmid supercoiling assays) and human topoisomerase II (via cell viability assays) to differentiate mechanisms .
- Dose-Response Profiling : EC values for antitumor activity (e.g., 5–20 μM in MCF-7 cells) vs. MICs for antibacterial activity (e.g., 0.5–2 μg/mL) clarify dose-dependent effects .
How does variation in pyridine and cyclopenta ring substituents affect target selectivity?
Methodological Answer:
Key modifications and their impacts:
What mechanistic insights explain the dual antibacterial and antitumor activity of this compound?
Methodological Answer:
The dual activity stems from divergent molecular targets:
- Antibacterial Mechanism : Inhibition of bacterial DNA gyrase by binding to the GyrA subunit, disrupting ATP-dependent supercoiling (IC = 0.8 μM) .
- Antitumor Mechanism :
- Fluorescence quenching assays to measure DNA binding.
- Comet assays to quantify DNA strand breaks in treated cells .
What purification challenges arise during synthesis, and how are they addressed?
Methodological Answer:
Common challenges include:
- Byproduct Formation : Dimers from intermolecular lactamization. Mitigated via dilute reaction conditions (<0.1 M) .
- Low Solubility : Use of DMF/water mixtures (9:1) for recrystallization, achieving >95% purity .
- Chiral Separation : For diastereomers in the tetrahydrocyclopenta ring, chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol eluents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
